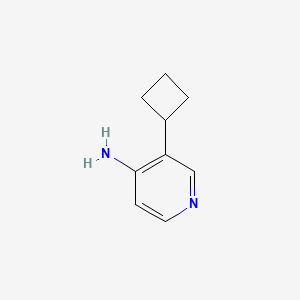

3-Cyclobutylpyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclobutylpyridin-4-amine: is an organic compound with the molecular formula C9H12N2 It consists of a pyridine ring substituted with an amine group at the 4-position and a cyclobutyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpyridin-4-amine typically involves the following steps:

Cyclobutylation of Pyridine: The introduction of the cyclobutyl group to the pyridine ring can be achieved through a cyclobutylation reaction. This involves the reaction of pyridine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base such as sodium hydride.

Amination: The introduction of the amine group at the 4-position of the pyridine ring can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the cyclobutylated pyridine with an amine source such as ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclobutylpyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

General Synthetic Route:

- Starting Materials : Pyridine derivative, cyclobutylamine.

- Reagents : Commonly used solvents include dimethylformamide or tetrahydrofuran.

- Conditions : Reaction temperature and time can be optimized for yield and purity.

Adenosine Receptor Modulation

Research has shown that pyridine derivatives, including 3-Cyclobutylpyridin-4-amine, can interact with adenosine receptors, which are critical in numerous physiological processes. Structure–activity relationship studies indicate that modifications at specific positions on the pyridine ring can enhance selectivity and potency towards different adenosine receptor subtypes (A1, A2A, A3) .

| Compound | Receptor Affinity (K_i) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Dihydropyridine Derivative | 20 nM (A3) | High |

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival .

Neuropharmacology

The ability of this compound to modulate neurotransmitter systems makes it a candidate for studying neurological disorders. Its interaction with receptors involved in mood regulation could provide insights into potential treatments for depression and anxiety .

Chemical Biology

This compound can serve as a tool for probing biological systems due to its ability to selectively bind to specific proteins or enzymes, facilitating the study of biochemical pathways .

Case Studies

Case Study 1: Adenosine Receptor Antagonists

In a study involving various pyridine derivatives, including this compound, researchers evaluated their binding affinities at human A3 adenosine receptors. The findings indicated that specific structural modifications significantly influenced receptor selectivity and potency .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of related pyridine compounds demonstrated that certain derivatives could inhibit tumor growth in vitro by targeting specific cellular pathways . This highlights the therapeutic potential of structurally similar compounds.

Wirkmechanismus

The mechanism of action of 3-Cyclobutylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The cyclobutyl group may contribute to the compound’s overall stability and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropylpyridin-4-amine: Similar structure with a cyclopropyl group instead of a cyclobutyl group.

3-Cyclohexylpyridin-4-amine: Similar structure with a cyclohexyl group instead of a cyclobutyl group.

4-Aminopyridine: Lacks the cyclobutyl group but has the amine group at the 4-position.

Uniqueness: 3-Cyclobutylpyridin-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Biologische Aktivität

3-Cyclobutylpyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group at the 3-position and an amino group at the 4-position. This unique structure is pivotal for its interaction with biological targets, particularly adenosine receptors.

Adenosine Receptor Modulation

This compound has been studied primarily for its activity at the A3 adenosine receptor (A3AR), a member of the G-protein-coupled receptor family. The A3AR is implicated in various physiological processes, including inflammation and cancer progression.

- Structure-Activity Relationships (SAR) : Research indicates that modifications to the cyclobutyl group and the amino substitution can significantly influence the affinity and selectivity for A3AR. For instance, small cycloalkyl groups have been shown to enhance binding affinity compared to larger substituents .

Pharmacological Characterization

The compound has demonstrated promising pharmacological profiles in vitro:

| Study | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| A549 | 8.99 | 100.07 | |

| HepG2 | 6.92 | 99.98 | |

| DU145 | 7.89 | 99.93 | |

| MCF7 | 8.26 | 100.39 |

This table summarizes the anti-tumor activity of related compounds, indicating that similar derivatives exhibit significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve modulation of intracellular signaling pathways associated with the A3AR:

- Cell Cycle Arrest : Studies suggest that treatment with A3AR modulators can lead to S-phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways, as evidenced by changes in pro-apoptotic and anti-apoptotic protein levels (e.g., Bax and Bcl-2) following treatment .

Eigenschaften

IUPAC Name |

3-cyclobutylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-4-5-11-6-8(9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRHAWNGBLAYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.